An In-depth Technical Guide to N-(4-Bromo-2,5-difluorophenyl)acetamide for Advanced Research
An In-depth Technical Guide to N-(4-Bromo-2,5-difluorophenyl)acetamide for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of N-(4-Bromo-2,5-difluorophenyl)acetamide, a halogenated acetanilide derivative of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, detailed spectroscopic profile, validated synthesis protocols with mechanistic insights, and its established role as a versatile building block in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and research endeavors.
Introduction: A Key Synthetic Intermediate
N-(4-Bromo-2,5-difluorophenyl)acetamide is a substituted aromatic amide that has emerged as a crucial intermediate in organic synthesis. Its structure, which incorporates a bromine atom and two fluorine atoms on the phenyl ring, offers a unique combination of reactivity and physicochemical modulation. The bromine atom serves as a strategic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of molecular diversity. Concurrently, the fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, traits that are highly desirable in the design of novel therapeutic agents and functional materials. This guide aims to provide a detailed, practical, and scientifically grounded resource for the effective utilization of this compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in any research context.
Chemical Structure and Key Features
The structure of N-(4-Bromo-2,5-difluorophenyl)acetamide is defined by an acetamide group linked to a 4-bromo-2,5-difluorophenyl ring.
Caption: Chemical structure of N-(4-Bromo-2,5-difluorophenyl)acetamide.
Physicochemical Data
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrF₂NO | [1][2][3] |
| Molecular Weight | 250.04 g/mol | [1][3][4] |
| CAS Number | 1065100-92-6 | [2][3] |
| Appearance | Solid (Predicted) | [5] |
| Purity | Typically ≥97% | [1][5] |
| InChI Key | DNRBTECPJLQZPJ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(=O)NC1=CC(F)=C(Br)C=C1F | [2][3] |
Spectroscopic Characterization Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of N-(4-Bromo-2,5-difluorophenyl)acetamide. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Amide Proton (N-H): A broad singlet typically observed downfield (~8.0-10.0 ppm). Aromatic Protons (Ar-H): Two signals in the aromatic region (~7.0-8.0 ppm), exhibiting complex coupling due to F-H interactions. Methyl Protons (-CH₃): A sharp singlet around ~2.1 ppm.[6] |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm. Aromatic Carbons (Ar-C): Multiple signals between 110-150 ppm, with splittings due to C-F coupling. The carbon attached to bromine will be further downfield. Methyl Carbon (-CH₃): A signal around 24 ppm.[7][8] |
| IR Spectroscopy | N-H Stretch: A sharp to medium peak around 3300-3250 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1650 cm⁻¹. C-F Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region.[6] |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 250 and 252. |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing N-(4-Bromo-2,5-difluorophenyl)acetamide is through the acylation of its corresponding aniline precursor.
Recommended Synthesis Protocol
This protocol describes the N-acetylation of 4-bromo-2,5-difluoroaniline. The choice of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive acetylating agent. A mild organic base is employed to neutralize the HCl byproduct, which drives the reaction to completion.
Materials:
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2,5-difluoroaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-Bromo-2,5-difluorophenyl)acetamide as a pure solid.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process, from precursor to purified product.
Caption: Role of the title compound in a typical drug discovery workflow.
Safety and Handling
As with all halogenated aromatic compounds, N-(4-Bromo-2,5-difluorophenyl)acetamide should be handled with appropriate care in a well-ventilated laboratory fume hood.
| Hazard Class | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. [5] |
| Skin Irritation | H315: Causes skin irritation. [5] |
| Eye Irritation | H319: Causes serious eye irritation. [5] |
| Handling | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. [5] |
| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] |
This safety information is based on related compounds and should be confirmed by consulting a specific Safety Data Sheet (SDS) for this product.
Conclusion
N-(4-Bromo-2,5-difluorophenyl)acetamide is a high-value synthetic intermediate with a well-defined role in modern medicinal chemistry. Its trifunctional nature—an amide linker, a reactive bromine handle, and bioisosteric fluorine substituents—provides chemists with a powerful tool for the rational design and synthesis of novel molecular entities. The protocols and data presented in this guide offer a robust foundation for researchers to confidently incorporate this compound into their discovery programs.
References
-
N-(4-bromo-2,5-difluorophenyl)acetamide - C8H6BrF2NO | CSSB00012359909. [Link]
-
N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem. [Link]
-
Synthesis of 4-bromo-2,5-difluoroaniline - PrepChem.com. [Link]
-
Acetamide, N-[4-bromo-2-(2-oxo-2-phenylethoxy)phenyl]- - Optional[13C NMR]. [Link]
-
N-(2-BROMO-4,5-DIFLUOROPHENYL)ACETAMIDE — Chemical Substance Information. [Link]
-
13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. [Link]
-
Solved 1 H NMR spectrum of N- (para-bromophenyl) | Chegg.com. [Link]
-
acetamide, N-[4-[[4-[(5-bromo-2-methoxyphenyl)methyl]-1-piperazinyl]sulfonyl]phenyl]- - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide - PMC. [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
Sources
- 1. N-(4-Bromo-2,5-difluorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. N-(4-bromo-2,5-difluorophenyl)acetamide - C8H6BrF2NO | CSSB00012359909 [chem-space.com]
- 3. 1065100-92-6|N-(4-Bromo-2,5-difluorophenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(5-bromo-2,4-difluoro-phenyl)acetamide | 398-93-6 [sigmaaldrich.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. N-BROMOACETAMIDE(79-15-2) 13C NMR spectrum [chemicalbook.com]
- 9. CAS 112279-60-4: 4-Bromo-2,5-difluoroaniline | CymitQuimica [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
